molecular formula C24H30Cl2N2O8S B2935195 N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide CAS No. 1094864-00-2

N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide

Cat. No. B2935195
CAS RN: 1094864-00-2
M. Wt: 577.47
InChI Key: PKPMRZAMNZEHPW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a dispiro[cyclohexane-1,4’-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11’,1’'-cyclohexane] core, which suggests it has a complex three-dimensional structure .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, carbohydrazide groups can participate in condensation reactions, while sulfonyl groups can undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and other bioactive compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, flammable, or reactive .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve developing new synthetic routes, studying its reactivity, or investigating its potential uses .

properties

InChI

InChI=1S/C24H30Cl2N2O8S/c25-14-8-7-9-15(16(14)26)37(30,31)28-27-21(29)19-17-18(34-23(33-17)10-3-1-4-11-23)20-22(32-19)36-24(35-20)12-5-2-6-13-24/h7-9,17-20,22,28H,1-6,10-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPMRZAMNZEHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)NNS(=O)(=O)C6=C(C(=CC=C6)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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